molecular formula C22H18FN3O3S B2529562 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-09-2

3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2529562
CAS No.: 898456-09-2
M. Wt: 423.46
InChI Key: RMEGIYHLFOAADK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a fluoro group, a methyl group, a quinazolinone moiety, and a benzenesulfonamide group, which together contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide can be achieved through a multi-step synthetic process. One of the common synthetic routes involves the following steps:

  • Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with appropriate aldehydes and amines under reflux conditions.

  • Introduction of the Methyl and Fluoro Groups:

  • Formation of the Benzenesulfonamide Group: The final step involves the formation of the benzenesulfonamide group by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory procedures with considerations for reaction yield, purity, and safety. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, resulting in the formation of hydroxylated and carboxylated derivatives.

  • Reduction: Reduction of the quinazolinone moiety can lead to the formation of quinazoline derivatives.

  • Substitution: The fluoro and sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

  • Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

  • Bases for Substitution Reactions: Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃)

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is used as a starting material for the synthesis of more complex molecules. Its unique structure allows it to serve as a versatile building block in the development of new compounds with enhanced properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the quinazolinone moiety suggests that it could interact with specific enzymes involved in cellular processes, making it a candidate for drug discovery and development.

Medicine

Medically, the compound shows promise in the development of therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer and inflammatory conditions. Research is ongoing to elucidate its mechanism of action and therapeutic potential.

Industry

In the industrial sector, the compound is explored for its applications in the development of advanced materials. Its stability and reactivity make it a candidate for use in the production of polymers, coatings, and other specialized materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes by binding to their active sites, thus interfering with their normal function. This inhibition can affect various cellular pathways, leading to the compound's biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide shares structural similarities with other quinazolinone derivatives, such as:

    • 2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline

    • 3-fluoro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Uniqueness

What sets this compound apart is the specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the sulfonamide group contributes to its solubility and potential interactions with biological targets.

This article provides a comprehensive overview of this compound, highlighting its synthetic methods, chemical properties, research applications, and unique features

Properties

IUPAC Name

3-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-12-17(26-15(2)24-21-9-4-3-8-19(21)22(26)27)10-11-20(14)25-30(28,29)18-7-5-6-16(23)13-18/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEGIYHLFOAADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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